

Application Notes and Protocols for Hexadecanedioic Acid-d28 Internal Standard

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Compound of Interest

Compound Name: Hexadecanedioic acid-d28

Cat. No.: B12426326

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Introduction

Hexadecanedioic acid-d28 (d28-HDA) is the deuterated form of hexadecanedioic acid, a naturally occurring dicarboxylic acid. Its stable isotope-labeled nature makes it an ideal internal standard for mass spectrometry-based quantitative analysis of its unlabeled counterpart and other related dicarboxylic acids in various biological matrices. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it effectively corrects for variations in sample preparation, chromatographic separation, and ionization efficiency, thus ensuring high accuracy and precision in analytical measurements.^[1]

These application notes provide detailed protocols for the preparation of plasma, urine, and tissue samples for the quantification of hexadecanedioic acid and other dicarboxylic acids using d28-HDA as an internal standard.

Key Applications

- **Pharmacokinetic and Toxicokinetic Studies:** Accurate quantification of drug and metabolite concentrations in biological fluids.
- **Metabolomics Research:** Studying the role of dicarboxylic acids in various metabolic pathways.

- Biomarker Discovery and Validation: Utilizing hexadecanedioic acid as a biomarker for conditions such as drug-drug interactions mediated by organic anion-transporting polypeptides (OATPs).[2]
- Inborn Errors of Metabolism: Diagnosing and monitoring genetic disorders affecting fatty acid oxidation.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods using **Hexadecanedioic acid-d28** as an internal standard. It is important to note that these values are representative and may vary depending on the specific instrumentation, sample matrix, and analytical conditions. Method validation should be performed for each specific application and matrix.

Table 1: LC-MS/MS Method Parameters for Hexadecanedioic Acid in Human Plasma

Parameter	Value	Reference
Calibration Curve Range	2.5 - 1000 nM	[3]
Lower Limit of Quantification (LLOQ)	2.5 nM	[3]
Accuracy at LLOQ	Within $\pm 20\%$	[3]
Precision at LLOQ (CV%)	$\leq 20\%$	[3]
Inter-day and Intra-day Precision (CV%)	$< 15\%$	[3]
Recovery	$> 85\%$	General expectation

Table 2: Representative LC-MS/MS Method Parameters for Dicarboxylic Acids in Urine

Parameter	Value	Reference
Limit of Detection (LOD)	~0.05 µmol/L	[1][4]
Limit of Quantification (LOQ)	~0.1 µmol/L	[1][4]
Linearity Range	Up to 150 µmol/L	[1][4]
Inter-assay Imprecision (CV%)	≤7.5%	[1][4]

Note: Data for a related dicarboxylic acid (methylmalonic acid) is provided as a representative example. Specific validation for hexadecanedioic acid in urine is recommended.

Experimental Protocols

Protocol 1: Plasma Sample Preparation for Hexadecanedioic Acid Analysis

This protocol is adapted from a validated LC-MS/MS method for the quantification of hexadecanedioic acid in human plasma.[3]

Materials:

- Human plasma samples
- **Hexadecanedioic acid-d28** (d28-HDA) internal standard stock solution (e.g., 1 µg/mL in methanol)
- Acetonitrile (ACN), LC-MS grade
- Formic acid, LC-MS grade
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Centrifuge

Procedure:

- **Sample Thawing:** Thaw frozen plasma samples on ice to prevent degradation of analytes.
- **Internal Standard Spiking:** To a 100 μ L aliquot of plasma in a microcentrifuge tube, add a known amount of d28-HDA internal standard solution (e.g., 10 μ L of a 100 ng/mL working solution).
- **Protein Precipitation:** Add 400 μ L of cold acetonitrile to the plasma sample.
- **Vortexing:** Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
- **Centrifugation:** Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- **Supernatant Transfer:** Carefully transfer the supernatant to a clean autosampler vial.
- **Evaporation (Optional but Recommended):** Dry the supernatant under a gentle stream of nitrogen gas at room temperature.
- **Reconstitution:** Reconstitute the dried extract in a suitable mobile phase, such as 50:50 acetonitrile/water with 0.1% formic acid.
- **Analysis:** Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Urine Sample Preparation for Dicarboxylic Acid Analysis

This protocol provides a general procedure for the extraction of dicarboxylic acids from urine.

Materials:

- Urine samples
- **Hexadecanedioic acid-d28** (d28-HDA) internal standard stock solution
- Methyl-tert-butyl ether (MTBE)
- Hydrochloric acid (HCl)

- Glass test tubes with screw caps
- Vortex mixer
- Centrifuge

Procedure:

- Sample Preparation: Centrifuge the urine sample to remove any particulate matter.
- Internal Standard Spiking: To 500 μ L of urine, add the d28-HDA internal standard.
- Acidification: Acidify the sample by adding 50 μ L of 1 M HCl.
- Liquid-Liquid Extraction: Add 2 mL of MTBE to the tube.
- Vortexing: Cap the tube and vortex for 5 minutes.
- Centrifugation: Centrifuge at 3000 x g for 5 minutes to separate the phases.
- Supernatant Transfer: Transfer the upper organic layer (MTBE) to a clean tube.
- Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.
- Derivatization (If necessary for GC-MS): For GC-MS analysis, derivatize the dried extract to form volatile esters (e.g., using butanolic HCl). For LC-MS, this step may not be necessary.
- Reconstitution: Reconstitute the residue in a suitable solvent for injection into the analytical instrument.

Protocol 3: Tissue Sample Preparation for Fatty Acid Analysis

This protocol describes a general method for the extraction of fatty acids from tissue samples.

Materials:

- Tissue sample (e.g., liver, muscle)

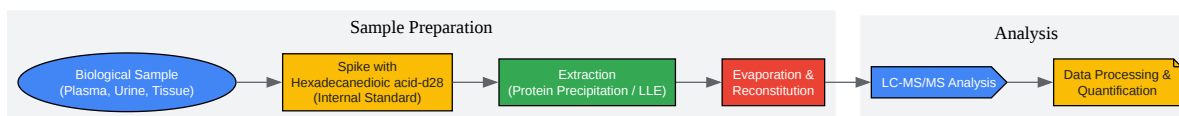
- **Hexadecanedioic acid-d28** (d28-HDA) internal standard
- Homogenizer (e.g., Potter-Elvehjem, bead beater)
- Chloroform
- Methanol
- 0.9% NaCl solution
- Glass centrifuge tubes
- Vortex mixer
- Centrifuge

Procedure:

- **Tissue Homogenization:** Weigh a portion of the frozen tissue (e.g., 50-100 mg) and homogenize it in a 2:1 (v/v) chloroform:methanol solution (e.g., 2 mL).
- **Internal Standard Spiking:** Add the d28-HDA internal standard to the homogenate.
- **Extraction:** Vortex the mixture for 10 minutes.
- **Phase Separation:** Add 0.2 volumes of 0.9% NaCl solution to the homogenate and vortex briefly.
- **Centrifugation:** Centrifuge at 2000 x g for 10 minutes to separate the phases.
- **Lower Phase Collection:** Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.
- **Evaporation:** Evaporate the solvent to dryness under nitrogen.
- **Saponification and Esterification (for total fatty acids):** If analyzing total fatty acids (including those esterified in complex lipids), perform saponification followed by esterification.

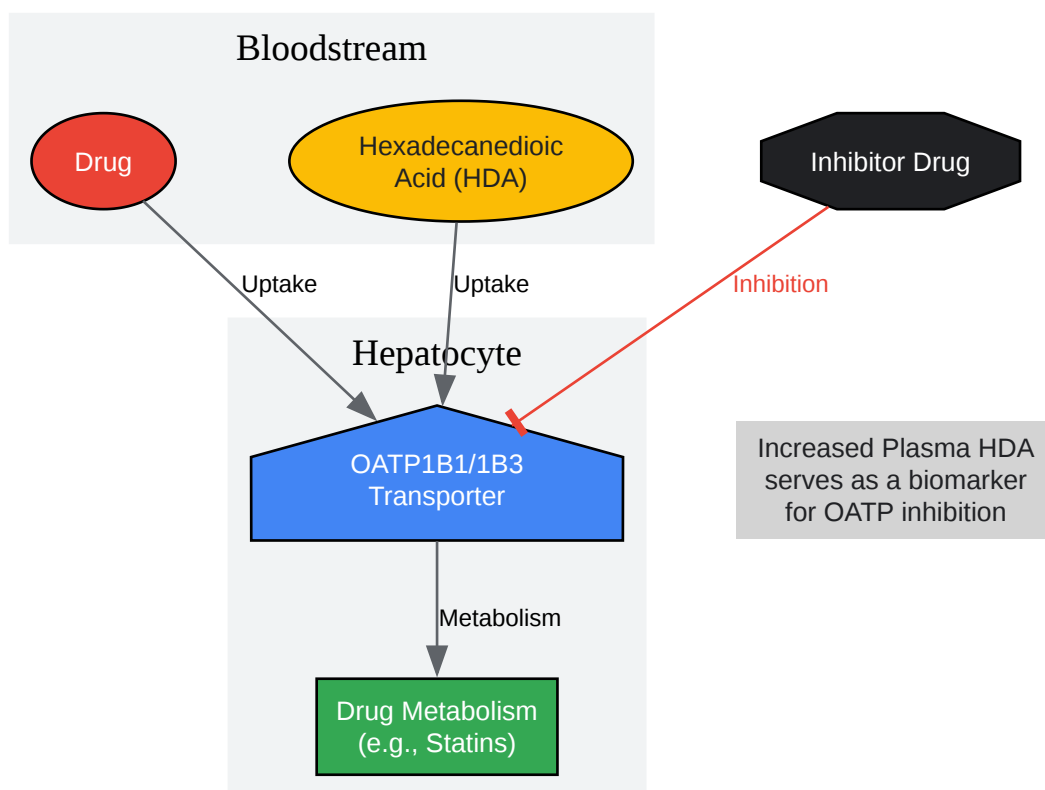
- Reconstitution: Reconstitute the final extract in a suitable solvent for LC-MS/MS or GC-MS analysis.

Visualizations



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Caption: General workflow for sample preparation and analysis using an internal standard.



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Caption: Role of OATP transporters in drug metabolism and HDA as a biomarker.

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